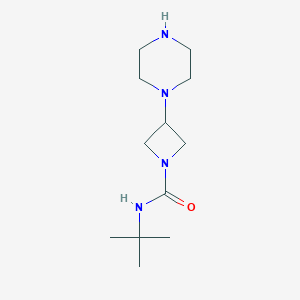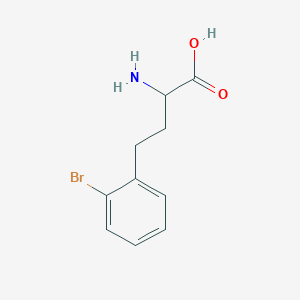
4-Benzyl 1-(tert-butyl) 2-(fluoromethyl)piperazine-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate is a synthetic organic compound that belongs to the piperazine family This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a fluoromethyl group attached to a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine intermediate.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and the piperazine intermediate.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as fluoromethyl iodide.
Industrial Production Methods
Industrial production of 4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluoromethyl group.
科学的研究の応用
4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism may vary depending on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer applications, it may interfere with cell signaling pathways.
類似化合物との比較
4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate can be compared with other similar compounds, such as:
4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.
1-benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: Similar structure but with a hydroxymethyl group and different substitution pattern.
4-benzyl 1-tert-butyl 2-(methyl)piperazine-1,4-dicarboxylate: Similar structure but with a methyl group instead of a fluoromethyl group.
The uniqueness of 4-benzyl 1-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate lies in the presence of the fluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C18H25FN2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
4-O-benzyl 1-O-tert-butyl 2-(fluoromethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-10-9-20(12-15(21)11-19)16(22)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |
InChIキー |
CVWAGPKEYFGLMB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CF)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



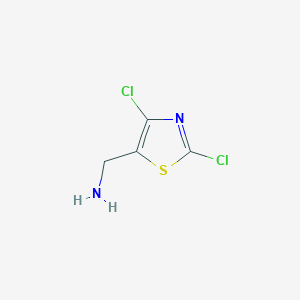
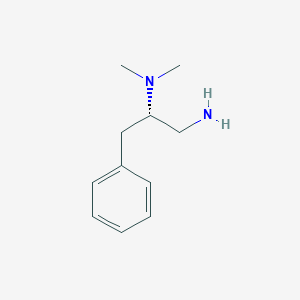


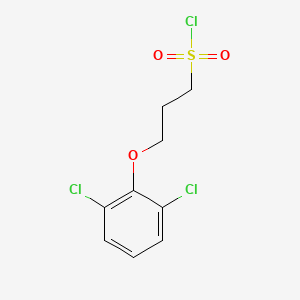
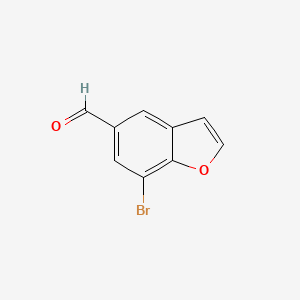

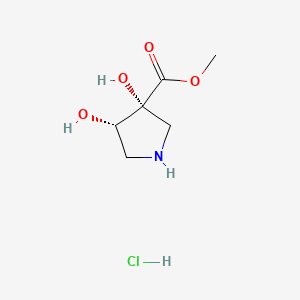

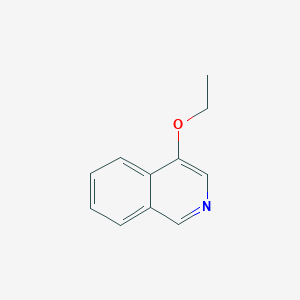
![(3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13493210.png)
